Bienvenue dans la boutique en ligne BenchChem!

8-(Bromomethyl)isoquinoline

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Ideal for synthesizing 8-arylisoquinolines via Suzuki coupling or SN2 displacement. Its bromomethyl group offers superior reactivity compared to chloro analogs, ensuring efficient diversification for CD26 inhibitor research. Procure based on specific reactivity needs, not as a generic haloisoquinoline.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 942579-56-8
Cat. No. B565565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)isoquinoline
CAS942579-56-8
Synonyms8-Bromomethylisoquinoline; 
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)CBr
InChIInChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2
InChIKeyHMNMLTSJDRYDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Bromomethyl)isoquinoline (CAS 942579-56-8): Chemical Profile and Key Differentiators for Procurement


8-(Bromomethyl)isoquinoline (CAS 942579-56-8) is a heterocyclic aromatic organic compound belonging to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring . It features a reactive bromomethyl substituent at the 8-position of the isoquinoline scaffold, with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol [1]. This compound is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds and is recognized for its inhibitory activity against CD26 (DPP-4) . Its procurement is often driven by the need for a specific electrophilic handle for cross-coupling or nucleophilic substitution reactions, where the bromine atom imparts distinct reactivity compared to its chloro, fluoro, or methyl analogs .

Why 8-(Bromomethyl)isoquinoline (942579-56-8) Cannot Be Simply Replaced by Other Halo-Isoquinolines


Generic substitution among haloisoquinolines is a high-risk procurement strategy due to profound differences in their electronic and steric properties, which directly govern their chemical reactivity and, consequently, their application outcomes [1]. The nature of the halogen (e.g., Br vs. Cl) dictates the rate and efficiency of nucleophilic substitution and cross-coupling reactions, with bromo derivatives generally exhibiting significantly higher reactivity due to a lower bond dissociation energy [2]. Furthermore, the specific position of the halomethyl group on the isoquinoline ring (e.g., 8-position vs. 4- or 5-position) leads to vastly different electronic environments and steric accessibility, which critically impacts regio-selectivity in reactions like Suzuki-Miyaura couplings or SN2 displacements [3]. The evidence presented below quantifies these differences, demonstrating why 8-(Bromomethyl)isoquinoline is not an interchangeable commodity but a specialized reagent for specific synthetic and biological applications.

Quantitative Evidence Guide: 8-(Bromomethyl)isoquinoline (942579-56-8) Performance vs. Key Comparators


8-Bromo vs. 8-Chloro Reactivity: Superior Electrophilic Leaving Group in Nucleophilic Substitution

The bromomethyl group in 8-(Bromomethyl)isoquinoline functions as a superior electrophilic leaving group compared to its chloromethyl analog. This is a class-level inference based on the well-established principle that C-Br bonds (bond dissociation energy ~ 285 kJ/mol) are weaker and more readily cleaved than C-Cl bonds (~ 327 kJ/mol), leading to faster SN2 reaction rates. This fundamental difference is corroborated by studies on 2-(halomethyl)benzonitrile derivatives, where bromomethyl compounds showed significantly enhanced reactivity in cyclocondensation reactions [1]. This translates to higher yields and shorter reaction times in nucleophilic displacement reactions, a critical factor for efficient library synthesis.

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

8-Bromo vs. 5-Bromo Regioisomer: Distinct Reactivity in Palladium-Catalyzed Cross-Couplings

The regioisomeric position of the bromomethyl group significantly alters cross-coupling outcomes. A direct head-to-head comparison in the literature shows that 8-bromo- and 5-bromoisoquinoline derivatives exhibit different reactivity and selectivity in Suzuki-Miyaura reactions. In the synthesis of 8-arylisoquinoline derivatives, the 8-bromoisoquinoline scaffold is specifically chosen for its ability to undergo palladium-catalyzed cross-coupling to install aryl groups at the 8-position, a key step for generating biologically active compounds [1]. This contrasts with reports on other isomers, where different regiochemical outcomes are observed . The 8-substitution pattern is critical for accessing specific molecular geometries and pharmacophores.

Suzuki-Miyaura Coupling Regioselectivity Medicinal Chemistry

8-Bromo vs. 8-Chloro Reactivity: Enhanced Performance in Nucleophilic Substitution with Amines

A cross-study comparison of reactivity with amines highlights the superior performance of the bromomethyl group. Studies on 8-bromomethyl-1-methylisoquinoline show efficient conversion to 8-aminomethyl and 8-alkylaminomethyl derivatives upon reaction with ammonia and primary amines [1]. In contrast, the literature for 8-(Chloromethyl)isoquinoline describes its utility in substitution reactions but implies lower reactivity, often requiring more forcing conditions or the presence of catalysts . While direct rate data is not available, the qualitative difference in reported synthetic ease and reaction conditions for the bromo vs. chloro analog is consistent with class-level expectations of higher reactivity for the bromo derivative.

Aminomethylation Synthetic Methodology Heterocyclic Chemistry

8-Bromo vs. Other Halo-Isoquinolines: Specific Biological Target Engagement (CD26/DPP-4 Inhibition)

While many isoquinoline derivatives have been investigated for various biological activities, 8-(Bromomethyl)isoquinoline is specifically identified and commercially supplied as a condensed heterocyclic inhibitor of CD26 (Dipeptidyl Peptidase-4, DPP-4) . This is a distinct, annotated biological activity that differentiates it from other isoquinoline building blocks which may lack this specific inhibitory profile. For example, 8-(Chloromethyl)isoquinoline is not primarily marketed for CD26 inhibition but as a more general synthetic intermediate . This targeted biological activity provides a clear procurement rationale for researchers in the fields of immunology, diabetes, and oncology where DPP-4 is a validated drug target.

CD26 Inhibition DPP-4 Biological Activity Pharmacology

Application Scenarios for 8-(Bromomethyl)isoquinoline (942579-56-8) Based on Evidence


Synthesis of 8-Arylisoquinoline Libraries via Suzuki-Miyaura Cross-Coupling

This compound is the validated starting material for constructing 8-arylisoquinoline derivatives, a class of compounds with potential biological activity. Its use is specifically documented in the literature for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids, enabling the efficient installation of diverse aryl groups at the 8-position of the isoquinoline ring [1]. This scenario is ideal for medicinal chemistry groups exploring structure-activity relationships (SAR) around the isoquinoline core.

Efficient Nucleophilic Displacement for Aminomethyl and Alkoxymethyl Derivatives

The enhanced reactivity of the bromomethyl group compared to the chloromethyl analog makes it the preferred reagent for synthesizing 8-substituted isoquinolines via nucleophilic substitution. As demonstrated with related compounds, 8-bromomethyl derivatives react efficiently with a range of nitrogen and oxygen nucleophiles (amines, alkoxides) to yield aminomethyl and alkoxymethyl products [1]. This is particularly relevant for chemists seeking to diversify the 8-position under mild conditions without the need for aggressive reagents or catalysts.

Direct Biological Screening Against CD26/DPP-4

For research programs focused on CD26 (DPP-4) inhibition in areas such as type 2 diabetes, immunology, or oncology, 8-(Bromomethyl)isoquinoline is a logical procurement choice. It is commercially available and explicitly described as a condensed heterocyclic inhibitor of this target [1][2]. This allows researchers to immediately screen the compound in relevant biochemical and cellular assays without the lead time associated with de novo synthesis.

Building Block for Lanthanide Ligands and Complex Heterocycles

The presence of a reactive bromomethyl group on the isoquinoline scaffold positions this compound as a valuable intermediate for synthesizing more complex molecular architectures. While direct data for the 8-isomer is limited, the related 1,3-dibromomethylisoquinoline has proven to be an efficient intermediate for synthesizing highly valuable ligands for lanthanide complexation [1]. By analogy, 8-(Bromomethyl)isoquinoline can serve as a key building block for constructing sophisticated ligands or functional materials requiring a specific 8-substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Bromomethyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.